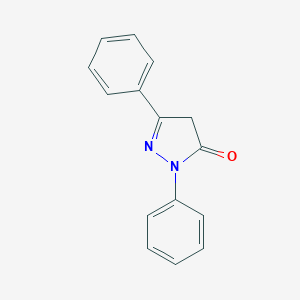

1,3-ジフェニル-1H-ピラゾール-5(4H)-オン

概要

説明

CL-8734は、そのユニークな特性と潜在的な用途により、様々な科学分野で注目を集めている化学化合物です。この化合物は、その反応性と汎用性で知られており、化学、生物学、医学、および産業における研究の対象として貴重です。

科学的研究の応用

CL-8734 has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various chemical reactions, including the synthesis of chlorinated compounds.

Medicine: It has applications in the development of pharmaceuticals and as a sterilizing agent.

Industry: CL-8734 is used in water treatment, bleaching, and the production of various chemicals.

作用機序

CL-8734の作用機序は、強力な酸化剤として作用する能力に関係しています。細胞の必須生体分子を酸化させることによって細胞プロセスを阻害し、細胞死を引き起こす可能性があります。 この特性により、消毒剤や殺菌剤として効果的です 。 CL-8734の分子標的は、酸化されて機能を失うタンパク質、核酸、脂質です .

準備方法

合成ルートと反応条件

CL-8734の合成は、通常、一連の明確に定義された化学反応を伴います。一般的な方法には、特定の前駆体の酸化を制御された条件下で行う方法があります。 例えば、二酸化マンガンまたは過マンガン酸カリウムによる塩酸の酸化は、CL-8734を生み出すことができます 。反応は通常、完全な変換を確実にするために高温で行われます。

工業的生産方法

工業規模では、CL-8734は塩水溶液の電気分解によって生成されます。 この方法は、塩化ナトリウム溶液に電流を流すことを含み、水酸化ナトリウムなどの他の副生成物とともにCL-8734が生成されます 。このプロセスは非常に効率的であり、化学産業で広く使用されています。

化学反応解析

反応の種類

CL-8734は、酸化、還元、置換を含む様々な化学反応を起こします。それは強力な酸化剤であり、幅広い物質と反応することができます。

一般的な試薬と条件

酸化: CL-8734は塩化水素を酸化して塩素ガスと水を生成することができます。

生成される主要な製品

CL-8734の反応から生成される主要な製品には、塩素ガス、塩化物イオン、および様々な塩素化有機化合物が含まれます .

科学研究への応用

CL-8734は、科学研究で幅広い用途があります。

化学反応の分析

Types of Reactions

CL-8734 undergoes various chemical reactions, including oxidation, reduction, and substitution. It is a strong oxidizing agent and can react with a wide range of substances.

Common Reagents and Conditions

Oxidation: CL-8734 can oxidize hydrogen chloride to produce chlorine gas and water.

Reduction: In the presence of reducing agents such as sodium thiosulfate, CL-8734 can be reduced to chloride ions.

Substitution: CL-8734 can participate in substitution reactions with organic compounds, leading to the formation of various chlorinated products.

Major Products Formed

The major products formed from the reactions of CL-8734 include chlorine gas, chloride ions, and various chlorinated organic compounds .

類似化合物との比較

CL-8734は、二酸化塩素や次亜塩素酸ナトリウムなどの他のハロゲン化合物に似ています。 それは、複数の共有結合を形成し、幅広い化学反応に参加する能力においてユニークです 。類似の化合物には、次のものがあります。

二酸化塩素: 消毒剤や漂白剤として使用されます.

次亜塩素酸ナトリウム: 家庭用漂白剤や水処理で一般的に使用されます.

CL-8734は、その汎用性と様々な用途における有効性により、科学研究および産業において貴重な化合物です。

生物活性

3H-Pyrazol-3-one, 2,4-dihydro-2,5-diphenyl- (CAS Number: 4845-49-2) is a heterocyclic compound belonging to the pyrazolone family. This compound has drawn significant interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanism of action, and relevant case studies.

- Molecular Formula : C₁₅H₁₂N₂O

- Molecular Weight : 236.27 g/mol

- Melting Point : 137-138 °C

- Density : 1.17 g/cm³

- Boiling Point : 368.7 °C at 760 mmHg

Biological Activities

The biological activities of 3H-Pyrazol-3-one, 2,4-dihydro-2,5-diphenyl- include:

- Anti-inflammatory Effects : Research indicates that pyrazolone derivatives can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation and pain relief.

- Antimicrobial Properties : The compound exhibits notable antimicrobial activity against various bacterial strains, making it a candidate for further development in antibiotic therapies .

- Anticancer Activity : Recent studies have shown that derivatives of this compound can induce cell cycle arrest and apoptosis in cancer cell lines such as HCT116 colorectal cancer cells .

The primary mechanism of action for 3H-Pyrazol-3-one involves its interaction with specific molecular targets:

- Metabotropic Glutamate Receptor 5 (mGluR5) : The compound acts as a positive allosteric modulator of mGluR5, which is involved in glutamatergic signaling pathways. This modulation has implications for treating neurological disorders.

- Enzyme Inhibition : The compound inhibits certain enzymes involved in inflammatory pathways, which contributes to its anti-inflammatory properties .

Case Study 1: Anticancer Activity

A study conducted by Li et al. (2019) demonstrated that a synthesized spiropyrazolone derivative showed potent toxicity against a panel of cancer cell lines. The most effective compound induced autophagy-dependent apoptotic cell death in HCT116 cells, suggesting that modifications to the pyrazolone structure can enhance its anticancer properties .

Case Study 2: Anti-inflammatory Effects

In a pharmacological evaluation, compounds derived from pyrazolones were tested for their ability to inhibit COX enzymes. Results indicated significant reductions in inflammation markers in animal models treated with these compounds, supporting their potential use in anti-inflammatory therapies .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-Methyl-2,5-diphenyl-4H-pyrazol-3-one | Structure | Anti-inflammatory |

| 4-Benzoyl-2,5-diphenyl-4H-pyrazol-3-one | Structure | Antimicrobial |

| 1,3-Diphenyl-5-pyrazolone | Structure | Anticancer |

特性

IUPAC Name |

2,5-diphenyl-4H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O/c18-15-11-14(12-7-3-1-4-8-12)16-17(15)13-9-5-2-6-10-13/h1-10H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZKALFCNIJHTJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NN(C1=O)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8063620 | |

| Record name | 3H-Pyrazol-3-one, 2,4-dihydro-2,5-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4845-49-2 | |

| Record name | 2,4-Dihydro-2,5-diphenyl-3H-pyrazol-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4845-49-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3H-Pyrazol-3-one, 2,4-dihydro-2,5-diphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004845492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Diphenylpyrazolone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59778 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3H-Pyrazol-3-one, 2,4-dihydro-2,5-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3H-Pyrazol-3-one, 2,4-dihydro-2,5-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-diphenyl-5-pyrazolone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.118 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-Dihydro-2,5-diphenyl-3H-pyrazol-3-one | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NB96PB9MBJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Q1: How does 2,5-Diphenyl-2,4-dihydro-pyrazol-3-one enable the spectrophotometric determination of Metoclopramide Hydrochloride?

A1: 2,5-Diphenyl-2,4-dihydro-pyrazol-3-one (DPP) reacts with diazotized Metoclopramide Hydrochloride (MCP) in an alkaline environment. This reaction forms a colored azo dye, which can be quantified using spectrophotometry. The intensity of the color produced is directly proportional to the concentration of MCP in the sample [].

Q2: What are the advantages of using 2,5-Diphenyl-2,4-dihydro-pyrazol-3-one in this specific spectrophotometric method (Method A)?

A2: Using DPP in Method A offers several benefits:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。